Pustulan

Catalog No.
S12790093
CAS No.
M.F
C20H34O17
M. Wt
546.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pustulan

Product Name

Pustulan

IUPAC Name

[4,5-dihydroxy-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] acetate

Molecular Formula

C20H34O17

Molecular Weight

546.5 g/mol

InChI

InChI=1S/C20H34O17/c1-5(22)34-17-14(28)11(25)8(4-32-19-16(30)13(27)9(23)6(2-21)36-19)37-20(17)33-3-7-10(24)12(26)15(29)18(31)35-7/h6-21,23-31H,2-4H2,1H3

InChI Key

SLAAXXJDBDRJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O

Pustulan is a polysaccharide classified as a β-1,6-glucan, primarily isolated from the lichen Lasallia pustulata. It has a molecular weight of approximately 20 kDa and is characterized by its linear structure where glucose units are linked through β-1,6-glycosidic bonds. Pustulan is recognized by the immune receptor Dectin-1, which plays a crucial role in the immune response to fungal infections and contributes to the modulation of immune functions in mammals .

Pustulan undergoes hydrolysis catalyzed by specific enzymes known as β-1,6-glucanases. These enzymes act as endo-depolymerases, breaking down the β-1,6-glucan chains into smaller oligosaccharides or monosaccharides. For example, the reaction can be represented as:

(1,6βDglucosyl)n+H2O 1 6 glucanase(1,6βDglucosyl)n1+Dglucose(1,6-\beta-D-glucosyl)_n+H_2O\xrightarrow{\text{ 1 6 glucanase}}(1,6-\beta-D-glucosyl)_{n-1}+D-glucose

This reaction illustrates the enzymatic cleavage of the glucan polymer, facilitating its utilization by various microorganisms .

Pustulan exhibits significant biological activities, particularly in immunomodulation. It has been shown to stimulate immune responses by activating dendritic cells and enhancing cytokine production. The interaction with Dectin-1 leads to the activation of various signaling pathways that can enhance phagocytosis and promote T-helper cell responses. Additionally, pustulan has demonstrated potential anti-inflammatory properties and may contribute to skin health through its ability to enhance barrier function and hydration .

Pustulan can be synthesized through microbial fermentation processes using specific fungi or bacteria that produce β-1,6-glucan. For example, certain strains of Trichoderma and Saccharophagus have been identified as effective producers of this polysaccharide. The synthesis typically involves:

  • Cultivation: Growing the microorganisms in a suitable medium.
  • Extraction: Isolating pustulan from the biomass using methods such as hot water extraction or ethanol precipitation.
  • Purification: Employing techniques like dialysis or chromatography to obtain pure pustulan .

Pustulan has several applications across various fields:

  • Pharmaceuticals: Utilized for its immunomodulatory effects in developing therapeutic agents for fungal infections.
  • Cosmetics: Incorporated into skincare products for its moisturizing and skin barrier-enhancing properties.
  • Food Industry: Explored as a functional ingredient due to its prebiotic effects and potential health benefits .

Studies have focused on the interactions between pustulan and immune cells, particularly how it modulates dendritic cell activity via Dectin-1 recognition. This interaction triggers downstream signaling pathways that enhance immune responses against pathogens. Additionally, research has examined how pustulan influences gut microbiota composition, suggesting potential prebiotic effects that could promote gastrointestinal health .

Pustulan shares structural similarities with other polysaccharides but is unique due to its specific β-1,6-linkages. Below are some similar compounds for comparison:

CompoundStructure TypeUnique Features
Laminarinβ-1,3-glucanFound in brown algae; primarily composed of β-1,3 linkages.
Lentinanβ-1,3-glucan with β-1,6 branchesDerived from Lentinula edodes; known for strong immunostimulatory effects.
Curdlanβ-1,3-glucanProduced by Alcaligenes faecalis; used as a gelling agent in food applications.
ScleroglucanBranched β-glucanHas both β-1,3 and β-1,6 linkages; used in pharmaceuticals for its gel-forming properties.

Pustulan's unique structure allows it to specifically engage with immune receptors like Dectin-1, setting it apart from these other polysaccharides which may not possess this capability .

Pustulan is a homopolysaccharide composed exclusively of D-glucose residues connected by β-(1→6)-glycosidic linkages. Its name derives from the lichen species Lasallia pustulata, which produces the compound as a structural component of its cell wall. The term "pustulan" reflects both its biological source (the pustule-covered thallus of L. pustulata) and its chemical identity as a glucan. Systematic nomenclature classifies it as a β-D-glucopyranosyl-(1→6)-β-D-glucopyranose polymer, with an average degree of polymerization of approximately 123 units based on its 20 kDa molecular weight.

Historical Discovery and Source Organisms

The discovery of pustulan emerged from mid-20th-century investigations into lichen biochemistry. Researchers characterizing polysaccharides from Lasallia pustulata identified a water-insoluble β-glucan distinct from the α-glucans prevalent in other lichen species. Subsequent 13C-NMR studies confirmed its unique β-(1→6) linkage pattern across multiple Umbilicariaceae family members, establishing L. pustulata as the primary commercial source. This lichen thrives on siliceous rocks in nutrient-enriched environments, with its coralloid isidia and reticulate lower surface serving as morphological identifiers.

Overview of Chemical Classification

Pustulan belongs to the β-glucan subclass of polysaccharides, characterized by their β-glycosidic bonds between glucose monomers. Its linear β-(1→6) configuration contrasts with:

Glucan TypeLinkage PatternBiological SourceSolubility
Pustulanβ-(1→6) linearLasallia pustulataInsoluble
Lichenanβ-(1→3)/(1→4) mixedCetraria islandicaSoluble
Curdlanβ-(1→3) linearAlcaligenes faecalisThermogelling
Laminarinβ-(1→3)/(1→6) branchedLaminaria digitataWater-soluble

Table 1: Comparative analysis of pustulan against other β-glucans.

The polymer's insolubility arises from strong interchain hydrogen bonding facilitated by its linear structure, requiring mechanical disruption (e.g., vortexing) for experimental suspension. Unlike branched fungal β-glucans, pustulan lacks side chains, contributing to its distinct immunological profile.

Significance in Glycoscience and Polysaccharide Research

Pustulan's value stems from three key attributes:

  • Receptor Specificity: It selectively binds Dectin-1 without cross-reacting with other C-type lectin receptors, enabling precise studies of Dectin-1 signaling pathways.
  • Structural Homogeneity: The absence of branching simplifies structure-activity relationship studies compared to heterogeneous fungal β-glucans.
  • Thermostability: Unlike some β-(1→3)-glucans that denature at high temperatures, pustulan maintains structural integrity up to 120°C, facilitating industrial applications.

Research utilizing RAW-Blue™ macrophages demonstrates pustulan's capacity to induce NF-κB activation at 100 μg/ml, with cytokine production profiles distinct from those elicited by β-(1→3)-glucans. These properties make it essential for dissecting the molecular basis of β-glucan recognition in innate immunity.

The biosynthesis of pustulan involves sophisticated enzymatic machinery that operates through distinct cellular mechanisms in different organisms. In the lichen Lasallia pustulata, polysaccharide extraction studies have revealed that pustulan represents one of the major cell wall components, comprising significant fractions alongside β-glucan-chitin complexes and β-(1→3)-glucans [1]. The biosynthetic process begins with the formation of glucose precursors that are subsequently assembled through specific enzymatic reactions involving β-1,6-glucan synthases [2] [3].

Research has demonstrated that pustulan biosynthesis occurs through multiple cellular stages. In fungal systems, particularly Aureobasidium species, the process involves three main phases: cell wall thickening accompanied by extracellular polysaccharide synthesis, fibrillar arrangement of the polysaccharide into organized structures, and subsequent hydrolytic separation that permits solubilization into the surrounding medium [4]. These findings indicate that pustulan production is not merely a passive accumulation but rather an actively regulated cellular process.

The molecular mechanisms underlying pustulan formation involve the conversion of uridine diphosphate glucose through intermediary lipid-bound structures. Studies have shown that the polysaccharide is synthesized intracellularly before being secreted, with evidence suggesting involvement of lipid phosphate carriers that accept successive glucosyl moieties to form intermediate structures [5]. This process culminates in the polymerization of these intermediates to produce the final pustulan polysaccharide with its characteristic β-1,6-linkage pattern.

Gene expression analyses have revealed that pustulan biosynthesis is subject to complex regulatory mechanisms. In Aureobasidium melanogenum, transcriptome studies have identified key regulatory pathways involving the cAMP-protein kinase A signaling system, which controls the expression of essential biosynthetic genes [6] [7]. The transcriptional activator Msn2 has been identified as a critical regulator that controls the expression of genes involved in polysaccharide biosynthesis, including the rate-limiting enzyme uridine diphosphate glucose pyrophosphorylase [6].

Environmental conditions significantly influence pustulan production rates and molecular characteristics. Research has demonstrated that factors such as glucose concentration, pH levels, and growth phase critically affect both the quantity and quality of pustulan produced. Studies on Aureobasidium pullulans have shown that optimization of fermentation parameters can achieve production levels exceeding 140.2 grams per liter, representing substantial improvements over traditional production methods [8] [9].

Enzymatic Machinery: β-1,6-Glucan Synthases

The enzymatic machinery responsible for pustulan biosynthesis centers around a family of β-1,6-glucan synthases that exhibit remarkable specificity for their polysaccharide substrates. The KRE6 gene family represents the most extensively characterized component of this enzymatic system, encoding proteins that are essential for β-1,6-glucan synthesis in various fungal species [2] [3]. KRE6 encodes an 80-kilodalton protein with characteristics of a type II membrane protein, featuring a central transmembrane domain that positions it strategically within cellular membrane systems [2].

Functional studies have demonstrated that KRE6 gene products are required for synthesis of major β-glucans in yeast cell walls, with mutations in this gene conferring reduced levels of both β-1,6-glucan and β-1,3-glucan polymers [2] [3]. Null mutants of KRE6 exhibit distinctive phenotypes including slower growth rates, enlarged cellular morphology, and significant reductions in alkali-insoluble wall glucans. These mutants demonstrate 50% reduction in guanosine triphosphate-dependent, membrane-associated β-glucan synthase activity, establishing a direct correlation between KRE6 function and enzymatic activity [2].

The KRE6 gene family includes several homologous members that contribute to β-1,6-glucan biosynthesis. KRE62, SKN1, and SKN2 represent additional family members that participate in polysaccharide synthesis through potentially redundant or complementary mechanisms [10] [11]. Research in Candida albicans has shown that deletion of all KRE6 homologous genes results in complete absence of β-1,6-glucan production, accompanied by structural alterations in cell wall composition including increased chitin content and highly branched β-1,3-glucan [10].

The cellular localization of β-1,6-glucan synthases has been investigated through sophisticated microscopy techniques. Studies using green fluorescent protein fusions have revealed that these enzymes are primarily localized at cell membranes and vacuolar surfaces, indicating that pustulan biosynthesis occurs at specific subcellular sites [12]. This localization pattern supports models suggesting that β-1,6-glucan synthesis takes place largely at the cell surface rather than in internal organelles [13].

Enzymatic characterization studies have revealed that β-1,6-glucan synthases exhibit strict substrate specificity for their glucan substrates. The enzyme glucan endo-1,6-β-glucosidase (EC 3.2.1.75), also known as pustulanase, catalyzes the random hydrolysis of β-1,6-linkages in β-1,6-glucans and acts specifically on substrates including lutean, pustulan, and 1,6-oligo-β-glucosides [14]. Crystal structure analyses have provided detailed insights into the molecular basis of substrate recognition, revealing that enzyme active sites contain deep substrate-binding clefts specifically tailored to accommodate the unique conformational characteristics of β-1,6-glucan chains [15].

The enzymatic machinery also includes accessory proteins that facilitate efficient polysaccharide synthesis. Research has identified pullulan synthetase genes that enhance both production levels and molecular weight characteristics of the resulting polysaccharides [12]. Overexpression studies have demonstrated that increased expression of these auxiliary proteins can significantly enhance polysaccharide production, with some strains achieving molecular weights exceeding 440,000 daltons [12].

Genetic Regulation of Pustulan Biosynthesis

The genetic regulation of pustulan biosynthesis involves complex multilevel control mechanisms that integrate environmental signals with cellular metabolic states. Central to this regulatory network is the cAMP-protein kinase A signaling pathway, which has been identified as a primary regulator of polysaccharide production in multiple fungal species [6] [7]. This pathway controls the activity and subcellular localization of key transcriptional regulators, thereby determining the timing and extent of pustulan synthesis.

The transcriptional activator Msn2 plays a pivotal role in coordinating pustulan biosynthesis gene expression. Research has shown that Msn2 controls the expression of the UGP1 gene encoding uridine diphosphate glucose pyrophosphorylase, which represents a rate-limiting enzyme in polysaccharide biosynthesis [6]. The activity and nuclear localization of Msn2 are regulated exclusively by the cAMP-protein kinase A pathway, creating a direct link between environmental sensing and biosynthetic gene expression.

When cAMP-protein kinase A activity is low, Msn2 localizes to cellular nuclei, leading to high expression of UGP1 and active pustulan synthesis. Conversely, when pathway activity is elevated, Msn2 redistributes to the cytoplasm, resulting in disabled UGP1 expression and cessation of polysaccharide production [6]. This regulatory mechanism allows cells to coordinate pustulan biosynthesis with alternative metabolic programs, including lipid biosynthesis, depending on environmental conditions.

Gene expression studies have revealed that pustulan biosynthesis genes are organized in coordinated regulatory modules. Analysis of gene knockout strains has demonstrated that disruption of individual biosynthetic genes can have cascading effects on the expression of related genes within the pathway [8] [9]. Construction of strains with deletions in genes encoding phosphomannomutases and other regulatory factors has shown that these proteins influence both the yield and molecular weight characteristics of produced polysaccharides.

The genetic regulation of pustulan biosynthesis also involves post-transcriptional control mechanisms. Studies have identified multiple levels of regulation beyond transcriptional control, including enzymatic modifications and protein-protein interactions that fine-tune biosynthetic activity [12]. Research on pullulan synthetase overexpression has revealed that these auxiliary proteins can enhance production through mechanisms that may involve direct binding to key biosynthetic enzymes, facilitating more efficient polysaccharide synthesis.

Comparative genomics studies have provided insights into the evolutionary conservation of pustulan biosynthesis genes across different fungal lineages. Analysis of gene families involved in β-1,6-glucan synthesis has revealed both conserved core components and lineage-specific adaptations that may contribute to the diversity of polysaccharide structures observed in different organisms [16]. These findings suggest that while basic biosynthetic machinery is conserved, regulatory mechanisms have evolved to accommodate specific ecological niches and physiological requirements.

Environmental regulation of pustulan biosynthesis genes has been extensively characterized through transcriptome analyses. Studies have shown that gene expression patterns respond dynamically to changes in carbon source availability, pH conditions, and other environmental parameters [7]. This responsiveness allows organisms to adjust polysaccharide production in accordance with changing environmental conditions, optimizing resource allocation and cellular adaptation strategies.

Ecological Distribution: Lichen Lasallia pustulata and Other Sources

Lasallia pustulata represents the prototypical source of pustulan, serving as both the original discovery organism and a model system for understanding polysaccharide biology in lichen communities. This umbilicate lichen species exhibits a distinctive foliose morphology characterized by large, circular lobes that can reach diameters of 25 centimeters [17]. The thallus displays characteristic pustular formations on its upper surface, particularly concentrated in central regions, which contribute to its diagnostic morphological features and likely play important roles in polysaccharide metabolism.

The geographic distribution of Lasallia pustulata encompasses extensive European territories, with populations documented across diverse climatic zones ranging from Mediterranean regions to high-latitude environments [18]. Population genetic studies utilizing fungal MCM7 and algal internal transcribed spacer ribosomal DNA sequence markers have revealed that the species exhibits complex biogeographic patterns linked to climatic gradients. These studies have demonstrated that variance in occurrence probabilities across the mycobiont's Europe-wide range correlates closely with changes in climatic niches, particularly temperature and precipitation patterns [18].

Ecological niche modeling has revealed that Lasallia pustulata occupies specific substrate preferences, typically colonizing siliceous rocks, rock walls, and dry masonry structures [17] [19]. The species demonstrates particular affinity for acidic substrates, reflecting broader patterns observed in many lichen species that indicate substrate chemistry through their presence. This substrate specificity influences both the availability of mineral nutrients and the physical conditions that affect polysaccharide synthesis and storage within the thallus structure.

Climate change impacts on Lasallia pustulata populations have been documented through long-term monitoring studies. Research has shown that combinations of fungal-algal interactions change at the subspecies level along latitudinal temperature gradients, with different photobiont ecotypes being selected under varying environmental conditions [18]. These findings suggest that pustulan-producing capacity may vary geographically as different strain combinations adapt to local climatic conditions.

Beyond Lasallia pustulata, pustulan production has been documented in various other fungal and lichen species, expanding our understanding of its ecological distribution. Umbilicaria papullose represents another lichen source of pustulan that has been utilized in enzymatic studies investigating polysaccharide degradation [20]. The presence of pustulan in multiple lichen species suggests that this polysaccharide serves important structural or physiological functions in these symbiotic organisms.

Fungal species outside the lichen symbiosis also produce β-1,6-glucan polysaccharides with structural similarities to pustulan. Candida albicans, a major human pathogenic yeast, synthesizes substantial quantities of β-1,6-glucan as an essential cell wall component [10] [21]. This polysaccharide plays critical roles in cell wall integrity, morphological transitions, and pathogenicity, demonstrating the functional importance of β-1,6-glucans across diverse ecological contexts.

Saccharomyces cerevisiae, the model yeast organism, has provided extensive insights into β-1,6-glucan biosynthesis and regulation through decades of molecular genetic research [2] [13]. Studies in this organism have revealed fundamental mechanisms of polysaccharide synthesis that likely apply broadly across fungal species, establishing evolutionary connections between lichen-associated and free-living fungal polysaccharide systems.

The phytopathogenic fungus Guignardia citricarpa produces both pustulan and branched β-galactofuranan polysaccharides when cultured on glucose and sucrose media [22]. Production yields vary between 3.4% to 4.4% of total biomass on glucose media and 2.5% to 3.8% on sucrose media, demonstrating substrate-dependent regulation of polysaccharide biosynthesis. This organism illustrates how pustulan production can be associated with pathogenic lifestyles and may contribute to virulence mechanisms.

Marine and aquatic environments also harbor pustulan-producing organisms, expanding the ecological range of this polysaccharide beyond terrestrial ecosystems. Studies have documented β-1,6-glucan production in various aquatic fungi and have identified bacterial species capable of degrading these polysaccharides, indicating complex ecological interactions involving pustulan as both a structural component and a nutrient resource [15].

Human-associated microbial communities include organisms that interact with β-1,6-glucans in diverse ways. Bacteroides thetaiotaomicron, a prominent member of the human gut microbiota, possesses specialized enzymatic machinery for degrading fungal β-1,6-glucans and can utilize these polysaccharides as growth substrates [15]. This capability suggests that dietary or environmental exposure to pustulan-containing materials may influence gut microbial ecology and human health.

Evolutionary Perspectives on β-1,6-Glucan Polysaccharides

The evolutionary history of β-1,6-glucan polysaccharides reveals fascinating insights into the development of complex carbohydrate biosynthetic systems across fungal lineages. Phylogenetic analyses of enzymes involved in β-1,6-glucan synthesis suggest that these biosynthetic capabilities arose early in fungal evolution and have been subsequently modified and refined through diverse evolutionary pressures [16]. The conservation of core enzymatic machinery across distantly related fungal species indicates fundamental importance of these polysaccharides in fungal biology.

Comparative genomics studies have revealed that genes encoding β-1,6-glucan synthases belong to ancient enzyme families that predate the divergence of major fungal lineages [2] [3]. The KRE6 gene family, in particular, shows remarkable conservation of protein structure and function across species ranging from model yeasts to complex lichen-forming fungi. This conservation suggests that β-1,6-glucan synthesis represents a fundamental cellular process that has been maintained throughout fungal evolutionary history.

The evolution of lichen symbioses has provided unique evolutionary contexts for polysaccharide biosynthesis, including pustulan production. Studies of lichen-forming fungi have revealed that the symbiotic lifestyle evolved multiple times independently within the Ascomycota, suggesting that lichenization represents a particularly successful evolutionary strategy [16]. The development of specialized polysaccharide systems, including pustulan biosynthesis, may have contributed to the success of these symbiotic partnerships by providing structural integrity and protective functions.

Accelerated diversification events in lichen-forming fungal families have been linked to major historical geological events, including the Cretaceous-Paleogene mass extinction event approximately 66 million years ago [23]. Research has shown that three families of morphologically complex lichen-forming fungi (Cladoniaceae, Parmeliaceae, and Peltigeraceae) experienced rapid diversification during the transition between Mesozoic and Cenozoic eras. These diversification events may have been facilitated by evolutionary innovations in polysaccharide biosynthesis that enhanced competitive advantages.

The evolution of macrolichen morphologies has been associated with increased diversification rates compared to microlichen forms, suggesting that three-dimensional structural complexity conferred evolutionary advantages [23]. Polysaccharides like pustulan may have played crucial roles in enabling the development of complex thallus architectures by providing structural support and mechanical properties necessary for larger, more elaborate lichen forms.

Molecular evolution studies of β-1,6-glucan biosynthetic enzymes have revealed patterns of functional diversification that reflect adaptation to different ecological niches. Hydrophobic cluster analysis has shown that proteins like KRE6 and SKN1 exhibit significant similarities to family 16 glycoside hydrolases rather than traditional glycosyltransferases, indicating evolutionary repurposing of enzymatic activities [13]. This finding suggests that β-1,6-glucan synthesis evolved through modification of pre-existing hydrolytic enzymes rather than de novo evolution of biosynthetic machinery.

The evolutionary relationship between different types of glucan polysaccharides provides insights into the diversification of carbohydrate biosynthetic systems. Comparative studies of pustulan (β-1,6-glucan) and pullulan (α-1,6-glucan) reveal how similar biosynthetic frameworks can be modified to produce structurally distinct polysaccharides with different functional properties [5]. These comparisons illustrate how evolutionary processes can generate biochemical diversity through modifications of conserved enzymatic mechanisms.

Coevolutionary relationships between lichen-forming fungi and their photobiont partners have likely influenced the evolution of polysaccharide systems. Studies have shown that photobiont switching between ecotypes with distinct environmental preferences represents an adaptive strategy for broadening ecological niches [18]. These partnerships may have created selective pressures for evolving polysaccharide systems that can accommodate variable environmental conditions and maintain symbiotic stability.

The evolution of polysaccharide degradation systems in other organisms reflects the ecological importance of β-1,6-glucans throughout natural communities. The presence of specialized β-1,6-glucan degrading enzymes in bacterial species like Bacteroides thetaiotaomicron indicates that these polysaccharides represent significant nutrient resources that have shaped the evolution of microbial metabolic capabilities [15]. This coevolutionary dynamic between polysaccharide producers and degraders has likely influenced the structural and functional properties of pustulan and related compounds.

Recent molecular studies have provided evidence that β-1,6-glucan biosynthesis involves evolutionary recruitment of multiple protein families to create integrated biosynthetic systems. The identification of auxiliary proteins like pullulan synthetases that enhance polysaccharide production suggests that evolutionary processes have continually refined these biosynthetic systems through the addition of regulatory and catalytic components [12]. This modular evolution may explain the complexity and efficiency of modern polysaccharide biosynthetic pathways.

Climate-driven evolutionary pressures have likely shaped the geographic distribution and genetic diversity of pustulan-producing organisms. Paleoclimatic studies suggest that historical climate fluctuations, including ice ages and warming periods, have influenced the distribution and evolution of lichen communities [23]. These environmental changes may have selected for polysaccharide systems that provide enhanced stress tolerance and adaptive flexibility, contributing to the evolutionary success of pustulan-producing lineages in diverse environmental contexts.

XLogP3

-6.3

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

10

Exact Mass

546.17959961 g/mol

Monoisotopic Mass

546.17959961 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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